molecular formula C22H21N5O2 B2772820 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1047724-27-5

5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2772820
CAS No.: 1047724-27-5
M. Wt: 387.443
InChI Key: LLMPDSZHPZBTER-VLDOUKMHSA-N
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Description

The compound “5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile” has a molecular formula of C22H21N5O2 .

Scientific Research Applications

Synthesis and Chemical Derivatives

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives : The compound 5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile, related to the pyridine and fused pyridine derivatives, was synthesized through reactions involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile. The process yielded isoquinoline derivatives and various pyrido and pyrimidine derivatives, demonstrating the versatility of the core structure in synthesizing a range of heterocyclic compounds (Al-Issa, 2012).

Novel 6-substituted Pyrimidines and Pyrimido[5,4-d]pyrimidines : Through the reaction of triethyl orthoformate with related pyrimidinecarbonitrile compounds, novel pyrimido[5,4-d]pyrimidines were synthesized. This research highlights the compound's potential for generating new structures with varied functionalities, contributing to the expanding library of pyrimidine derivatives with potential research and application interests (Al‐Azmi, 2005).

Reactions and Derivatives

Synthesis of Iminopyrimidooxazine Derivatives : The compound was involved in reactions leading to the synthesis of novel iminopyrimidooxazine and their derivatives, highlighting the compound's reactivity and potential for creating structurally diverse and complex molecules. This opens up avenues for further exploration of its chemical behavior and the synthesis of new compounds with potential biological activities (Shivraj et al., 2020).

Biological Activities and Applications

Synthesis and Characterization of Anticancer Compounds : The core structure of the compound has been utilized in the synthesis of derivatives with significant anti-breast cancer activity. This demonstrates its potential as a precursor in developing therapeutics, underlining the importance of such compounds in medicinal chemistry research (Ghorab et al., 2014).

Antitumoral Activity of Hydrazinopyrimidine-5-carbonitrile Derivatives : New hydrazinopyrimidine-5-carbonitrile derivatives synthesized from the compound showed inhibitory effects on the growth of various human cancer cell lines, suggesting its utility in developing new antitumor agents. This highlights the compound's role in synthesizing new molecules with potential therapeutic applications (Cocco et al., 2006).

Properties

IUPAC Name

6-amino-5-[(4-butoxyphenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-2-3-13-29-18-11-9-16(10-12-18)15-25-20-19(14-23)26-22(28)27(21(20)24)17-7-5-4-6-8-17/h4-12,15H,2-3,13,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZNPLNSXWOZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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